molecular formula C12H16F2O B038831 1,2-Difluoro-3-(hexyloxy)benzene CAS No. 121219-19-0

1,2-Difluoro-3-(hexyloxy)benzene

Cat. No.: B038831
CAS No.: 121219-19-0
M. Wt: 214.25 g/mol
InChI Key: BJYUARIRPJREFZ-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-(hexyloxy)benzene (CAS Registry Number: 121219-19-0) is an aromatic ether compound with the molecular formula C12H16F2O and a molecular weight of 214.25 g/mol . This structure features a benzene ring disubstituted with fluorine atoms at the 1 and 2 positions and a hexyloxy chain at the 3 position. Calculated physical properties include a density of approximately 1.048 g/cm³ and a boiling point of around 249.85°C at 760 mmHg . Researchers value fluorinated aromatic compounds like this for their utility in advanced chemical synthesis. While specific studies on this exact compound are limited, its core structure is related to 1,2-difluorobenzene, which is recognized in scientific literature as a valuable solvent due to its high dielectric constant and weak coordinating properties, making it suitable for electrochemical studies and organometallic chemistry . The presence of both fluorine atoms and an alkoxy chain makes this compound a versatile building block (synthon) for constructing more complex molecules in medicinal chemistry, materials science, and ligand design. It is classified as an irritant, and researchers should consult its Safety Data Sheet (SDS) before use . This chemical is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-3-hexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O/c1-2-3-4-5-9-15-11-8-6-7-10(13)12(11)14/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYUARIRPJREFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614413
Record name 1,2-Difluoro-3-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121219-19-0
Record name 1,2-Difluoro-3-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and Theoretical Investigations of 1,2 Difluoro 3 Hexyloxy Benzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the molecular and electronic properties of organic compounds with a favorable balance of accuracy and computational cost.

Optimization of Molecular Geometries

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For 1,2-Difluoro-3-(hexyloxy)benzene, this process would typically be performed using a DFT method, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). This level of theory has been shown to provide accurate geometries for a wide range of organic molecules.

Table 1: Predicted Bond Lengths and Angles for this compound (Inferred from Related Compounds)

ParameterPredicted Value
C-F Bond Length~1.35 Å
Aromatic C-C Bond Length~1.39 Å
C-O (Aromatic) Bond Length~1.37 Å
C-O (Alkyl) Bond Length~1.43 Å
C-O-C Bond Angle~118-120°

Note: These values are estimations based on data for analogous molecules and may vary in the actual optimized geometry of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hexyloxy group, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative fluorine atoms.

A computational study on the related molecule 4-ethoxy-2,3-difluoro benzamide (B126) revealed a HOMO-LUMO energy gap of 7.045 eV. researchgate.net This relatively large gap suggests a high degree of kinetic stability. For this compound, a similar substantial HOMO-LUMO gap would be anticipated, indicating a molecule that is not prone to facile electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Based on Analogous Compounds)

Molecular OrbitalPredicted Energy (eV)
HOMO~ -6.5 to -7.5
LUMO~ -0.5 to 0.5
HOMO-LUMO Gap~ 6.0 to 8.0

Note: These are estimated energy ranges based on calculations for similar fluorinated and alkoxy-substituted benzene (B151609) derivatives.

Dipole Moments and Polarizability Calculations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended electron systems, such as aromatic rings, and those with polarizable atoms, tend to have higher polarizability. The presence of the benzene ring and the relatively large hexyl chain in this compound suggests a significant polarizability.

Table 3: Predicted Dipole Moment and Polarizability for this compound

PropertyPredicted Value
Dipole Moment (Debye)~ 2.0 - 3.0 D
Polarizability (α)High (qualitative)

Note: The dipole moment is an estimation based on related fluorinated aromatic compounds. Polarizability is expected to be significant due to the molecular structure.

Conformational Analysis and Energy Landscapes

The flexibility of the hexyloxy side chain in this compound gives rise to multiple possible conformations, each with a distinct energy. Understanding the conformational landscape is essential for predicting the molecule's shape and how it might interact with other molecules.

Influence of Fluorine Atoms on Molecular Conformation

The presence of fluorine atoms on the benzene ring can significantly influence the preferred conformation of the hexyloxy group. Steric and electrostatic interactions between the fluorine atoms and the alkoxy chain can create energetic penalties for certain orientations. Specifically, the ortho-fluorine atom (at position 2) is likely to have a more pronounced effect on the conformation of the hexyloxy group at position 3 due to its proximity.

In related systems, it has been observed that fluorine substitution can lead to specific conformational preferences. These preferences are often a result of a delicate balance between steric repulsion and favorable electrostatic or hyperconjugative interactions. For instance, in some fluorinated compounds, a gauche arrangement between a fluorine atom and an adjacent group is favored.

Rotational Barriers and Conformational Stability

The rotation around the C(aromatic)-O bond and the various C-C bonds within the hexyloxy chain are associated with specific energy barriers. The rotational barrier around the C(aromatic)-O bond determines the orientation of the hexyloxy group relative to the benzene ring. The presence of the ortho-fluorine atom is expected to increase this rotational barrier compared to an unsubstituted alkoxybenzene, as the hexyloxy chain must pass by the fluorine atom during rotation.

The stability of different conformers is determined by their relative energies. The global minimum energy conformation will be the most populated at equilibrium. For this compound, the most stable conformer is likely one that minimizes steric clashes between the hexyl chain and the ortho-fluorine atom, while potentially maximizing favorable weak interactions. The extended, all-trans conformation of the hexyl chain is often energetically favorable for alkyl chains.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and materials at an atomic level. mit.edu For a liquid crystalline compound like this compound, MD simulations can provide critical insights into its phase behavior, molecular organization, and response to external stimuli like temperature and electric fields. beilstein-journals.org

MD simulations model the system by numerically solving Newton's equations of motion for a collection of atoms. The forces between atoms are calculated using a force field, which is a set of parameters and potential functions that describe the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Research Focus and Findings: In a hypothetical MD study of this compound, researchers would typically investigate several aspects:

Phase Transitions: By simulating the system at various temperatures, one could observe transitions between crystalline, smectic, nematic, and isotropic liquid phases. The presence of the flexible hexyloxy chain and the polar difluoro-substituted benzene core would likely lead to complex phase behavior. researchgate.netnih.gov

Molecular Ordering: The simulations would reveal how the rod-like molecules align with respect to each other in different phases. The nematic order parameter, a measure of the orientational order, can be calculated directly from the simulation trajectories.

Dynamic Properties: Transport properties such as diffusion coefficients and rotational correlation times can be computed. These are crucial for understanding the viscosity and response times of the material, which are important for applications like displays. beilstein-journals.org

Response to Electric Fields: By applying an external electric field in the simulation box, one can study the reorientation dynamics of the molecules (the Fréedericksz transition), which is the fundamental working principle of many liquid crystal devices. beilstein-journals.org

Ab initio molecular dynamics (AIMD), where forces are calculated on-the-fly using quantum mechanics, could also be employed for smaller systems or shorter timescales to provide a more accurate description of electronic polarization and intermolecular interactions, which are significant for fluorinated compounds. nih.govnih.govnih.gov

Table 1: Exemplary Data from a Hypothetical MD Simulation of this compound

PropertyValueSimulation Conditions
Nematic-Isotropic Transition Temp. (TNI)~350 KNPT Ensemble, 1 atm
Nematic Order Parameter (S) at 340 K0.65NVT Ensemble
Self-Diffusion Coefficient (D) at 360 K1.2 x 10-7 cm2/sNVT Ensemble
Rotational Correlation Time (τr) at 340 K2.5 nsNVT Ensemble

This table is illustrative and does not represent measured experimental data.

Computational Approaches in the Design of Organic Electronic Materials

Computational chemistry is an indispensable tool in the rational design of new organic electronic materials, including those for displays and sensors. nih.govnih.gov The strategic incorporation of fluorine atoms is a key design element, as fluorine's high electronegativity and small size can profoundly influence the electronic properties, molecular packing, and stability of materials without adding significant steric bulk. rsc.orgrochester.edu

For a molecule like this compound, quantum chemical methods such as Density Functional Theory (DFT) are used to predict key properties relevant to electronic applications:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These energies determine the ionization potential and electron affinity of the molecule, which are critical for charge injection and transport in devices. Fluorination typically lowers both HOMO and LUMO energy levels, which can improve air stability. beilstein-journals.org

Molecular Electrostatic Potential (ESP): ESP maps reveal the charge distribution within the molecule. The strong negative potential around the fluorine atoms and positive potential on the aromatic ring influence intermolecular electrostatic interactions, which dictate crystal packing and thin-film morphology. rsc.orgbeilstein-journals.org

Reorganization Energy: This parameter quantifies the geometric relaxation energy upon charge transfer and is a key factor in determining charge mobility. Computational methods can predict this energy, guiding the design of molecules with lower reorganization energies for better charge transport.

The hexyloxy chain provides solubility and influences the self-assembly and morphology of the material in thin films, which is also a critical aspect that can be studied computationally. nih.gov By systematically varying the position of the fluorine atoms and the length of the alkyl chain in silico, chemists can screen potential candidates and prioritize synthetic targets for next-generation liquid crystal displays or organic semiconductors. mdpi.com

Theoretical Predictions of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict and interpret spectroscopic data, providing a powerful link between molecular structure and experimental spectra. nih.govarxiv.org For this compound, methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can accurately predict various spectroscopic parameters.

Research Focus and Findings:

NMR Spectroscopy: Chemical shifts (1H, 13C, 19F) and coupling constants can be calculated with high accuracy. This is particularly valuable for fluorinated compounds, as 19F NMR is highly sensitive to the local electronic environment. Theoretical calculations can help assign complex spectra and confirm the regiochemistry of substitution on the benzene ring.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be computed. These calculations help in the assignment of experimental IR and Raman spectra, identifying characteristic vibrational modes such as C-F stretches, aromatic C-H bends, and alkoxy chain vibrations. For instance, the reaction of fluorine atoms with benzene has been studied by trapping the intermediate radical and identifying its vibrational spectrum with the aid of theoretical calculations. acs.org

Electronic Spectroscopy (UV-Vis): TD-DFT is used to calculate the energies and oscillator strengths of electronic transitions (e.g., π-π* transitions). beilstein-journals.org This allows for the prediction of the UV-Vis absorption spectrum, providing insight into the electronic structure of the conjugated system. Fluorination can cause slight shifts in the absorption bands. beilstein-journals.org

These theoretical predictions are not only crucial for structural elucidation and confirmation but also for understanding the fundamental electronic properties of the molecule.

Table 3: Exemplary Theoretically Predicted vs. Experimental Spectroscopic Data

ParameterTheoretical Value (DFT/B3LYP/6-31G*)Experimental Value
19F NMR Chemical Shift (ppm)-140.2 (F at C1), -155.8 (F at C2)-139.5, -154.9
C-F Stretch Freq. (cm-1)1285, 12501280, 1245
λmax (UV-Vis) (nm)268270

This table contains exemplary data to illustrate the typical accuracy of such calculations and does not represent actual measured data for this specific compound.

Applications and Emerging Research Areas of 1,2 Difluoro 3 Hexyloxy Benzene and Analogous Compounds

Liquid Crystalline Materials and Display Technologies

The field of liquid crystal displays (LCDs) and related technologies continually demands materials with optimized properties, such as wide nematic temperature ranges, low viscosity, and specific dielectric and optical anisotropies. scilit.com Difluorinated benzene (B151609) derivatives, including structures analogous to 1,2-difluoro-3-(hexyloxy)benzene, have been extensively investigated for their potential to meet these demands.

Role of Fluorine in Modulating Mesogenic Properties

The introduction of fluorine atoms into a mesogenic (liquid crystal-forming) molecule has a profound impact on its physical properties. The high electronegativity and small size of fluorine atoms are key to their utility in designing liquid crystals with desirable characteristics. nih.gov Fluorine substitution can significantly influence the mesomorphic behavior, enhancing the dipole moment of the molecules and thereby affecting their intermolecular interactions. nih.gov

Research on new liquid crystal molecules with Schiff base linkages and fluoro substituents has shown that the presence of fluorine atoms influences the mesomorphic behavior, while the Schiff base structure enhances polarizability and molecular interactions. nih.gov In a study comparing fluorinated and non-fluorinated liquid crystals, it was observed that the lower chain length compounds without fluorine exhibited a lower mesomorphic range of 46°C compared to the fluorinated compounds which exhibited a mesomorphism range of 113.3°C. nih.gov Similarly, for higher chain length members, the non-fluorinated compound showed liquid crystalline behavior for around 33°C, while the fluorinated counterpart exhibited mesomorphism for a range of 86.7°C. nih.gov This clearly indicates that fluorine substitution enhances mesomorphic thermal stabilities. nih.gov

Lateral difluoro substitution, as seen in this compound, is particularly effective. It has been found that lateral fluoro-substituents in terphenyl systems enhance the stability of tilted smectic phases and reduce the melting point. biointerfaceresearch.com

Table 1: Comparison of Mesomorphic Range in Fluorinated and Non-Fluorinated Liquid Crystals nih.gov

Compound Type Alkyl Chain Length Mesomorphic Range (°C)
Non-Fluorinated Lower 46
Fluorinated Lower 113.3
Non-Fluorinated Higher 33
Fluorinated Higher 86.7

Note: Data is for analogous Schiff base liquid crystals.

Dielectric Anisotropy and Birefringence in Fluorinated Liquid Crystals

Dielectric anisotropy (Δε) and birefringence (Δn) are crucial parameters for the performance of LCDs. Fluorine substitution is a powerful tool for tuning these properties. Laterally fluorinated liquid crystals often exhibit a high positive dielectric anisotropy, broad nematic phases, and relatively low birefringence. google.com

The position of the fluorine atoms on the benzene ring is critical. For instance, in a series of fluorinated benzoxazole liquid crystal compounds, it was found that lateral fluorine substitution increases the dielectric anisotropy of the corresponding liquid crystal mixtures. nih.gov The birefringence values were larger when the lateral fluorine atoms were at positions 1 and 3, and smaller when at positions 2 and 4. nih.gov

The difluorophenyl group, which confers a high lateral dipole, leads to an enhancement in negative dielectric anisotropy. biointerfaceresearch.com This is a desirable property for certain display modes like in-plane switching (IPS) and fringe-field switching (FFS). ucf.edu

Table 2: Extrapolated Dielectric Anisotropy and Birefringence of Fluorinated Benzoxazole Liquid Crystals nih.gov

Compound Lateral Fluorine Position Extrapolated Δε' Extrapolated Δn'
F1 1 10.5 0.35
F2 2 8.9 0.32
F3 3 9.8 0.34
F4 4 8.5 0.31

Note: Data is for analogous benzoxazole liquid crystals at 25°C.

Influence of Hexyloxy Chain on Liquid Crystal Phases

The terminal alkoxy chain length significantly influences the mesomorphism of liquid crystals. nih.gov In new difluoro substituted Schiff base liquid crystals, it was found that shorter alkoxy chains favor the nematic phase, while longer chains induce the smectic A phase. nih.gov This ability to refine the mesomorphic behavior by varying the alkoxy chain length is a notable advantage in designing materials with specific properties for optical switching and display technologies. nih.gov

The hexyloxy group in this compound provides a balance between promoting liquid crystallinity and maintaining a relatively low viscosity. The flexibility of the alkyl chain contributes to the fluid nature of the mesophases.

Development of Host Ferroelectric Liquid Crystals

Ferroelectric liquid crystals (FLCs) are materials that possess a remnant and electrically invertible polar order, making them suitable for ultrahigh-density memory devices and fast-switching displays. semi.ac.cnmdpi.com The synthesis of terphenyl systems with 2,3-difluoro substituents has been explored to produce excellent host ferroelectric liquid crystals with lower viscosity. biointerfaceresearch.com The difluorophenyl group, with its high lateral dipole moment, is a key structural feature in the design of these materials. biointerfaceresearch.com

While direct evidence for ferroelectricity in this compound is not available, its structural motifs are consistent with those used in the design of ferroelectric liquid crystalline materials. Columnar liquid crystals with a ferroelectric nature, featuring a core-shell architecture that accommodates an array of polar groups, have been reported to exhibit extremely large macroscopic remnant polarization. semi.ac.cn

Organic Electronics and Optoelectronic Devices

The unique electronic properties of fluorinated aromatic compounds make them promising candidates for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

Organic Semiconductors and Charge Transport

The performance of organic semiconductors is largely determined by their charge carrier mobility. kit.edu The introduction of fluorine atoms into organic semiconductor molecules can significantly impact their electronic structure and charge transport characteristics. Fluorination can lead to a lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can facilitate electron injection and transport, making the material suitable for n-channel OFETs. researchgate.net

In a study on dithieno[3,2-b:2′,3′-d]thiophene derivatives, the introduction of anthracene moieties led to excellent electrical properties in single crystal organic field-effect transistors (SC-OFETs), with the highest mobility of 1.26 cm²/V·s and a high current on/off ratio of 10⁶ to 10⁸. nih.gov While not directly involving this compound, this research highlights the potential of tuning the electronic properties of organic semiconductors through molecular design.

Table 3: Hole Mobilities and Contributing Factors for Amorphous Organic Semiconductors kit.edu

Molecule µ (cm²/Vs) (Experimental) Disorder Strength (σ) (meV) Reorganization Energy (λ) (meV)
α-NPD 3.0 x 10⁻⁴ 93 240
TCTA 2.0 x 10⁻³ 78 290
Spiro-TAD 1.0 x 10⁻⁴ 105 260
m-MTDATA 3.0 x 10⁻⁵ 112 310

Note: Data is for analogous amorphous hole transport layer (HTL) materials.

Design of Electron Acceptors in Organic Photovoltaics

The strategic incorporation of fluorine atoms into the molecular framework of electron acceptors is a cornerstone of modern organic photovoltaic (OPV) research. The 1,2-difluorobenzene (B135520) moiety, as present in this compound, is a key building block in the design of novel non-fullerene acceptors (NFAs). The strong electron-withdrawing nature of fluorine significantly influences the electronic properties of these materials.

Research into analogous compounds has demonstrated that the inclusion of difluorobenzene units can effectively lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the acceptor molecule. This energy level modulation is crucial for optimizing the open-circuit voltage (Voc) of the resulting solar cell. For instance, replacing other moieties with difluorobenzene in NFA backbones has been shown to increase the HOMO-HOMO energy offset between the donor and acceptor materials, a critical factor for efficient charge separation.

Furthermore, the introduction of fluorine can lead to a more planar polymer backbone through intramolecular and intermolecular interactions. This planarity can enhance π-π stacking and improve charge mobility within the active layer of the photovoltaic device. The hexyloxy side chain in this compound would primarily serve to enhance the solubility of the resulting acceptor, a crucial aspect for solution-processable fabrication of large-area organic solar cells. The length and branching of such alkyl chains can be fine-tuned to control the morphology of the donor-acceptor blend, which in turn significantly impacts device performance.

Table 1: Impact of Difluorobenzene Moiety on NFA Properties
PropertyEffect of 1,2-Difluorobenzene MoietyRationale
HOMO/LUMO Energy LevelsLowering of both HOMO and LUMO levelsStrong electron-withdrawing nature of fluorine atoms
Open-Circuit Voltage (Voc)Potential for higher VocLowering of the acceptor's HOMO level
Molecular GeometryIncreased planarity of the molecular backboneIntra- and intermolecular fluorine interactions
Charge MobilityPotential for improved electron mobilityEnhanced π-π stacking from increased planarity
SolubilityEnhanced by the hexyloxy side chainImproved processability for device fabrication

Fluorination in Conducting Polymers

Fluorination of the conjugated polymer backbone is a promising strategy for enhancing the performance and stability of conducting polymers. The introduction of fluorine atoms, such as in a monomer like this compound, can significantly alter the polymer's electronic structure, electrochemical behavior, and physical properties.

The high electronegativity of fluorine imparts an electron-deficient character to the polymer chain. This can lead to improved air stability and resistance to oxidative degradation, which are critical for the long-term performance of organic electronic devices. In the context of single-ion conducting polymer electrolytes, fluorination of the polymer backbone has been shown to be crucial for electrochemical stability and for stabilizing the interfaces with electrodes in battery applications. While the absence of fluorine in the backbone may have little impact on ionic conductivity, it can severely affect the electrochemical stability.

Furthermore, the incorporation of fluorine can influence the morphology and ordering of the polymer chains. This can have a profound effect on the charge transport properties of the material. The substitution of hydrogen with fluorine is a common reaction, leading to the formation of highly stable C-F bonds. This process can be achieved through various methods, including the electropolymerization of fluoro-aromatic compounds.

Application in Light-Emitting Polymers

In the field of polymer light-emitting diodes (PLEDs), the incorporation of fluorinated monomers can offer several advantages. Fluorinated polymers are known for their high thermal stability and chemical resistance, which can contribute to the longevity and durability of PLED devices. The introduction of fluorine atoms can also modulate the optoelectronic properties of the polymer, such as the emission color and efficiency.

While specific research on this compound in light-emitting polymers is not widely documented, analogous structures provide insight into its potential applications. For instance, fluorene-based polymers are a well-established class of blue-light-emitting materials. The copolymerization of fluorene with different aryl comonomers allows for the tuning of the electronic properties of the resulting polymer while maintaining the desired blue emission. The incorporation of a hexyloxybenzene-functionalized fluorene unit has been shown to influence the thermal stability and optoelectronic properties of such polymers.

The 1,2-difluorobenzene moiety in the subject compound could be expected to influence the polymer's electronic energy levels, potentially leading to a blue-shifted emission and improved color purity. The hexyloxy group would enhance processability, allowing for the formation of high-quality, amorphous thin films, which is crucial for efficient light emission. Amorphous fluoropolymers are also valued for their high optical transparency and low refractive index, properties that are beneficial for light outcoupling in PLEDs.

Medicinal Chemistry and Pharmaceutical Research

The strategic incorporation of fluorine into drug candidates is a well-established and powerful tool in medicinal chemistry. researchgate.netbldpharm.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. researchgate.netbldpharm.com

Fluorinated Scaffolds in Drug Discovery

Fluorinated scaffolds, such as the 1,2-difluorobenzene core of this compound, are of significant interest in drug discovery. researchgate.netbldpharm.com The introduction of fluorine can lead to enhanced biological activity, improved metabolic stability, and better membrane permeability. researchgate.netagcchem.com Approximately 20% of all pharmaceuticals on the market contain fluorine, highlighting the importance of this element in drug design. mdpi.com

The 1,2-difluorobenzene moiety can serve as a versatile scaffold for the development of new therapeutic agents across various disease areas. The presence of two fluorine atoms can influence the conformation of the molecule and its interactions with biological targets. These interactions can be highly specific, leading to improved potency and selectivity. The hexyloxy chain provides a point for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Table 2: Key Attributes of Fluorinated Scaffolds in Drug Discovery
AttributeImpact of Fluorination
Biological ActivityEnhancement of potency and selectivity
Metabolic StabilityIncreased resistance to metabolic degradation
Membrane PermeabilityImproved ability to cross biological membranes
Binding AffinityAlteration of binding interactions with target proteins

Bioisosteric Replacement and Modulating Biological Activity

Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group. researchgate.netbldpharm.comagcchem.com This strategy, known as bioisosteric replacement, involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving the biological properties of a compound. researchgate.netbldpharm.comagcchem.com The substitution of hydrogen with fluorine can lead to significant changes in a molecule's electronic properties without a substantial increase in its size. researchgate.net

In the case of this compound, the 1,2-difluorinated phenyl ring can be considered a bioisostere for other aromatic systems. The strong electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, which can in turn affect the molecule's ionization state and its ability to interact with biological targets. researchgate.net This modulation of electronic properties can be a powerful tool for optimizing the potency and selectivity of a drug candidate. The vicinal 1,2-difluoroethylene motif is noted for providing a balance of lipophilicity and size.

Impact on Metabolic Stability and Lipophilicity

One of the most significant advantages of incorporating fluorine into a drug candidate is the potential to improve its metabolic stability. researchgate.netbldpharm.comagcchem.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes such as cytochrome P450s. researchgate.net By strategically placing fluorine atoms at sites that are susceptible to metabolic attack, the metabolic half-life of a drug can be extended, leading to improved bioavailability and a more favorable dosing regimen. researchgate.net

Agrochemical Development

The introduction of fluorine into organic molecules is an important strategy in the development of modern crop protection products. documentsdelivered.comnih.gov Fluorinated compounds are a significant and growing family of commercial agrochemicals. nih.gov The presence of fluorine can enhance the efficacy, environmental safety, and economic viability of these products. nih.govresearchgate.net More than 54 agrochemicals containing fluorine were assigned an ISO name between 2011 and 2020, with herbicides and insecticides making up 45% and 29% of registered fluorinated pesticides, respectively. nih.gov

The unique properties of the fluorine atom and the carbon-fluorine (C-F) bond are key to its role in agrochemicals. The C-F bond is the strongest single bond in organic chemistry, which can increase the metabolic stability of a compound. researchgate.net The incorporation of fluorine can dramatically alter a molecule's physicochemical properties, such as acidity, lipophilicity, and stability. nih.govccspublishing.org.cn These modifications can lead to enhanced biological activity by improving binding to target receptors or enzymes, facilitating transport to the target site, and preventing metabolic deactivation. ccspublishing.org.cnresearchgate.net

However, the effect of fluorine is complex; its introduction can either increase or decrease the efficacy of a compound depending on how it alters the molecule's mode of action, physicochemical properties, target interaction, or metabolic susceptibility. documentsdelivered.comnih.gov Therefore, predicting the optimal position for fluorine substitution to achieve desired effects remains a challenge. documentsdelivered.comnih.gov

Property Modified by FluorineEffect on Agrochemical PerformanceReference
Physicochemical Properties (Acidity, Lipophilicity)Alters absorption, distribution, and target binding. nih.govccspublishing.org.cnnih.gov nih.govccspublishing.org.cnnih.gov
Metabolic StabilityThe strong C-F bond can block metabolic pathways, increasing persistence and efficacy. researchgate.netccspublishing.org.cnresearchgate.net researchgate.netccspublishing.org.cnresearchgate.net
Binding to Target Receptors/EnzymesCan enhance binding affinity and selectivity. ccspublishing.org.cnresearchgate.net ccspublishing.org.cnresearchgate.net
Cell Membrane PermeabilityIncreased lipophilicity can improve uptake by the target organism. researchgate.net researchgate.net

The biokinetic profile of an agrochemical, which includes its absorption, distribution, metabolism, and excretion (ADME), is significantly influenced by the presence of fluorine. nih.gov By modifying properties like lipophilicity and metabolic stability, fluorine substitution can tune the biokinetic behavior of a molecule. researchgate.netnih.gov For example, enhanced metabolic stability due to the C-F bond can lead to a longer half-life in the target organism, potentially increasing efficacy. nih.gov Furthermore, fluorine atoms can increase cell membrane permeability and lipophilicity, which may enhance the uptake of the agrochemical. researchgate.net A better understanding of how fluorine substituents affect the biokinetic profile is crucial for rationally designing the next generation of agrochemicals. shootsbysyngenta.com

Environmental Science and Degradation Studies

The widespread use of fluorinated compounds, including agrochemicals, has raised concerns about their environmental fate. nih.govnih.gov The strength of the C-F bond contributes to the persistence of many of these chemicals in the environment. nih.govnih.gov

Fluorinated organic compounds can be highly persistent in the environment. erwiki.netnih.gov The term "persistence" refers to the length of time a contaminant remains in the environment. epa.gov The environmental behavior of fluorinated surfactants is notably different from that of most organic compounds due to their unique properties. erwiki.net Long-term studies have shown that even a decade after an accidental release, levels of certain perfluorinated compounds (PFCs) can remain elevated in localized environments. nih.gov

Microorganisms have the capacity to degrade and transform organofluorine compounds. nih.govresearchgate.net For fluorinated ethers, a key degradation pathway involves the enzymatic cleavage of the ether bond. mdpi.comacs.org Aerobic biotransformation can be initiated by monooxygenase or cytochrome P-450 enzymes, which attack a carbon atom adjacent to the ether oxygen. acs.org This process, known as O-dealkylation, forms an unstable hemiacetal intermediate that breaks down, cleaving the ether linkage. acs.org

This ether cleavage can be a critical first step, as it may lead to the formation of fluorinated alcohol intermediates that can undergo spontaneous defluorination. acs.org While direct enzymatic cleavage of the C-F bond is rare, metabolic activation of adjacent atoms can make the bond more susceptible to cleavage. mdpi.com The biodegradation pathways for fluorinated compounds are often broadly comparable to those of their chlorinated analogues. researchgate.net

Degradation ProcessDescriptionKey Enzymes/MechanismsReference
Oxidative Ether CleavageThe primary pathway for the breakdown of fluorinated ethers.Monooxygenases, Cytochrome P-450 enzymes. acs.org acs.org
O-DealkylationOccurs via the formation of an unstable hemiacetal intermediate following initial oxidation. acs.org- acs.org
Spontaneous DefluorinationCan occur if ether cleavage results in an unstable fluoroalcohol intermediate. acs.org- acs.org
Metabolic ActivationEnzymatic reaction at a site adjacent to a C-F bond can make the bond more susceptible to cleavage. mdpi.comOxygenases. mdpi.com mdpi.com

Formation of Transformation Products

The environmental fate and metabolic pathways of this compound are not extensively documented in publicly available scientific literature. However, by examining the transformation of analogous chemical structures, including other fluorinated aromatic compounds and molecules featuring aryl-ether linkages, potential degradation pathways can be inferred. The transformation of this compound is likely to proceed through several key reactions, primarily involving the cleavage of the ether bond and modification of the aromatic ring.

One probable transformation pathway involves the enzymatic cleavage of the β-O-4 aryl ether linkage, a common bond in natural polymers like lignin. While the enzymes involved in lignin degradation are specific to its structure, the general mechanism of ether bond cleavage provides a relevant model. For instance, enzymes such as β-etherases, often working in concert with Cα-dehydrogenases and glutathione lyases, can effectively break down these linkages. rsc.org This enzymatic process typically involves oxidation of the alcohol group adjacent to the ether bond, followed by the cleavage of the ether linkage itself. In the context of this compound, microbial enzymes could potentially hydroxylate the hexyl chain, initiating a similar cascade that leads to the cleavage of the hexyloxy group from the difluorobenzene ring.

Another significant pathway for the transformation of aromatic compounds is through the action of microbial dioxygenase enzymes. These enzymes are known to hydroxylate aromatic rings, leading to the formation of catechols. For example, benzene is degraded by bacteria via the formation of catechol, which is then subject to either ortho- or meta-cleavage of the aromatic ring. nih.gov It is plausible that this compound could undergo a similar transformation, where a dioxygenase enzyme would introduce two hydroxyl groups onto the difluorinated ring. The presence of fluorine atoms on the ring may influence the position of hydroxylation and the subsequent ring-opening pathway.

Furthermore, photocatalytic degradation represents a potential abiotic transformation pathway. Under the influence of a photocatalyst and a suitable light source (such as UV light), reactive oxygen species like superoxide radicals (•O₂⁻) and holes are generated, which can lead to the degradation of organic compounds. mdpi.com This process could lead to the oxidation and eventual mineralization of this compound into smaller molecules, including carbon dioxide and water. mdpi.com The specific intermediate products would depend on the reaction conditions and the photocatalyst used.

Table 1: Potential Transformation Reactions of this compound and Analogous Compounds

Transformation ReactionReactant(s)/Condition(s)Potential Product(s)Analogous Compound ExampleCitation(s)
Enzymatic Ether Bond Cleavage β-etherase, Cα-dehydrogenase, Glutathione lyase1,2-Difluorophenol, HexanolLignin model compounds rsc.org
Microbial Aromatic Ring Hydroxylation Dioxygenase enzymesSubstituted catecholsBenzene, 4-Chlorobenzoic acid nih.gov
Photocatalytic Degradation Photocatalyst (e.g., ZnO/graphene), UV lightMineralization to CO₂, H₂O, and inorganic fluorideDeoxynivalenol (DON) mdpi.com

Materials Science Beyond Liquid Crystals and Organic Electronics

While the primary applications of many fluorinated benzene derivatives are in liquid crystals and organic electronics, the structural features of this compound and its analogs suggest their potential utility in other areas of materials science, particularly in the development of specialty polymers and high-performance coatings.

Use in Specialty Polymers and Coatings

The monomer structure of this compound, with its activated difluorinated aromatic ring, makes it a candidate for the synthesis of poly(aryl ether)s through nucleophilic aromatic substitution polymerization. In this type of polymerization, a di-fluoro aromatic monomer reacts with a bisphenol in the presence of a base to form a high-molecular-weight polymer. The fluorine atoms activate the aromatic ring towards nucleophilic attack by the phenoxide ions.

Fluorinated poly(aryl ether)s are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable dielectric properties. rsc.org The incorporation of fluorine atoms into the polymer backbone can lead to several beneficial properties:

Low Dielectric Constant and Dielectric Loss: The high electronegativity of fluorine reduces the polarizability of the C-F bond, which can result in polymers with low dielectric constants and low dielectric loss, making them suitable for applications in high-frequency communication technologies. rsc.org

Enhanced Thermal Stability: The strength of the carbon-fluorine bond contributes to the high thermal stability of these polymers. Fluorinated poly(aryl ether)s can exhibit high glass transition temperatures (Tg) and decomposition temperatures. rsc.org

Improved Solubility: The presence of fluorine-containing groups can disrupt polymer chain packing, leading to improved solubility in organic solvents, which facilitates processing.

Hydrophobicity: Fluorinated polymers often exhibit high water contact angles, indicating a hydrophobic surface, which is advantageous for coatings and applications requiring moisture resistance. rsc.org

The hexyloxy side chain in this compound could further modify the properties of the resulting polymer by introducing flexibility and potentially lowering the glass transition temperature compared to polymers with smaller or no side chains. This could be advantageous for creating more processable and less brittle materials.

In the realm of specialty coatings, the incorporation of fluorinated compounds can impart superhydrophobic and oleophobic properties. buaa.edu.cnhgxx.org Fluorinated polymers can be used to create coatings with excellent self-cleaning and anti-corrosion properties. buaa.edu.cn For example, fluorinated poly(aryl ether ketone)s have been used to prepare superhydrophobic coatings with high water contact angles and good mechanical and chemical stability. buaa.edu.cn The fluoroethylene vinyl ether (FEVE) resins are another example where the fluoroethylene groups provide exceptional resistance to UV degradation, making them ideal for long-lasting architectural coatings. lumiflonusa.com While not a polymer itself, this compound could potentially be used as an additive or a comonomer to tailor the surface properties and performance of specialty coatings.

Table 2: Properties of Specialty Polymers Derived from Analogous Fluorinated Monomers

Polymer TypeMonomersKey PropertiesPotential ApplicationsCitation(s)
Fluorinated Poly(aryl ether)s (FPAEs) 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl and various difluoride monomersHigh thermal stability (Td5 > 500 °C), Low dielectric constant (2.07–2.80), Low dielectric loss, Excellent hydrophobicityHigh-frequency communication materials, Dielectric substrates rsc.org
Fluorinated Poly(aryl ether ketone) (FPAEK) 4,4′-(hexafluoroisopropylidene)diphenol and 4,4-difluorobenzophenoneExcellent thermal stability (Td > 480 °C), High water contact angle (>150° in composites), Good mechanical and chemical stabilitySuperhydrophobic coatings, Anti-corrosion coatings buaa.edu.cn
Fluoroethylene Vinyl Ether (FEVE) Resins Fluoroethylene and vinyl ether monomersExcellent UV resistance, Chemical resistanceHigh-performance architectural coatings lumiflonusa.com

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 1,2-Difluoro-3-(hexyloxy)benzene and its analogs is ripe for innovation, moving beyond traditional methods to more efficient, selective, and sustainable approaches.

A foundational and versatile method for synthesizing aryl ethers is the Williamson ether synthesis . This reaction involves the O-alkylation of a phenol with a halide, and in the case of this compound, would likely involve the reaction of 1,2-difluoro-3-phenol with a hexyl halide. This SN2 reaction is typically facilitated by a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. masterorganicchemistry.combyjus.com The efficiency of this synthesis is dependent on factors such as the choice of solvent, base, and leaving group on the alkyl chain. francis-press.comlibretexts.org While reliable, future research could focus on optimizing reaction conditions to improve yields and minimize side reactions, such as elimination, which can be competitive when using longer alkyl halides. libretexts.orgyoutube.com

Beyond this classic method, the development of novel catalytic systems presents a significant opportunity. For instance, copper- or palladium-catalyzed cross-coupling reactions could offer alternative pathways. dovepress.comresearchgate.net These methods might provide greater functional group tolerance and milder reaction conditions compared to the Williamson synthesis. Research into "green" fluorination techniques, which aim to introduce fluorine atoms into aromatic rings using less hazardous reagents and more environmentally benign processes, could also be applied to the synthesis of the 1,2-difluorophenol precursor. dovepress.com The Balz-Schiemann reaction is a traditional method for introducing fluorine to an aromatic ring, but it often requires harsh conditions. dovepress.comjmu.edu Modern methods, including those that utilize transition metal catalysis, are being explored to overcome these limitations. dovepress.com

Furthermore, chemoenzymatic and biocatalytic approaches are emerging as powerful tools in organic synthesis. nih.govnorthwestern.edu The use of enzymes could offer unparalleled selectivity and milder reaction conditions, potentially leading to more sustainable and efficient synthetic routes for this compound and its derivatives. nih.govrsc.orgsiena.edu

Synthetic MethodDescriptionPotential Advantages
Williamson Ether Synthesis Reaction of 1,2-difluoro-3-phenol with a hexyl halide in the presence of a base. masterorganicchemistry.combyjus.comfrancis-press.comWell-established, versatile.
Transition Metal Catalysis Copper- or palladium-catalyzed cross-coupling reactions. dovepress.comresearchgate.netMilder conditions, greater functional group tolerance.
Green Fluorination Use of less hazardous reagents and more environmentally friendly processes to synthesize the fluorinated precursors. dovepress.comReduced environmental impact.
Biocatalysis Use of enzymes to catalyze the synthesis. nih.govnih.govrsc.orgsiena.eduHigh selectivity, mild reaction conditions, sustainability.

Exploration of New Applications in Advanced Materials

The molecular architecture of this compound, with its polar difluorinated core and nonpolar alkoxy tail, makes it a promising candidate for applications in advanced materials, particularly liquid crystals.

The presence of fluorine atoms can significantly influence the mesomorphic properties of liquid crystals, such as the clearing point and the dielectric anisotropy. The length of the alkoxy chain is also a critical determinant of the type of liquid crystalline phases formed (e.g., nematic, smectic) and their temperature ranges. mdpi.comtandfonline.comresearchgate.nettandfonline.com Research has shown that increasing the number of alkoxy chains can lead to changes from nematic to columnar mesophases. tandfonline.com The hexyloxy group in this compound provides a degree of flexibility that can be tailored to achieve desired liquid crystalline properties. Future research should focus on the synthesis and characterization of a homologous series of 1,2-difluoro-3-(alkoxy)benzenes to systematically investigate the effect of the alkoxy chain length on the liquid crystal behavior.

Beyond liquid crystals, the unique electronic properties imparted by the fluorine atoms suggest potential applications in organic electronics. Fluorinated aromatic compounds are being explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of fluorine can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for these applications. beilstein-journals.org The hexyloxy group can also enhance solubility and processability, which are important for the fabrication of thin-film devices.

Integration of Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating the discovery and optimization of materials based on this compound.

Experimental techniques such as X-ray crystallography, NMR spectroscopy, and differential scanning calorimetry (DSC) can then be used to validate the computational predictions and to fully characterize the synthesized compounds. This iterative cycle of computational design and experimental feedback can guide the rational design of new molecules with enhanced performance characteristics.

TechniqueApplication
Density Functional Theory (DFT) Predict electronic structure, molecular geometry, dipole moment, polarizability, and HOMO-LUMO energy gap. researchgate.netchemrxiv.org
X-ray Crystallography Determine the solid-state structure and intermolecular interactions.
NMR Spectroscopy Elucidate the molecular structure in solution.
Differential Scanning Calorimetry (DSC) Characterize phase transitions and thermal properties, particularly for liquid crystal applications. researchgate.net

Sustainable Synthesis and Environmental Considerations

The increasing prevalence of fluorinated organic compounds in various applications necessitates a thorough evaluation of their environmental impact and the development of sustainable synthetic methodologies.

Fluorinated compounds can be persistent in the environment due to the strength of the carbon-fluorine bond. acs.orgresearchgate.netnih.gov Therefore, research into the biodegradability and potential ecotoxicity of this compound and its degradation products is essential. researchgate.net While many fluorinated gases have high global warming potentials, the specific environmental impact of this compound would need to be assessed. epa.gov

In terms of synthesis, the principles of green chemistry should be applied to minimize the environmental footprint. This includes the use of renewable starting materials, the reduction of waste, and the use of catalysts that can be recycled and reused. dovepress.com The development of biocatalytic routes, as mentioned earlier, represents a promising avenue for the sustainable synthesis of this and related compounds. rsc.org These enzymatic processes often occur in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. nih.gov

Investigation of Structure-Property-Activity Relationships

A systematic investigation of the structure-property-activity relationships (SPAR) of this compound and its derivatives is fundamental to unlocking their full potential. This involves understanding how modifications to the molecular structure affect its physical, chemical, and potentially biological properties.

Key structural features to investigate include:

Position and Number of Fluorine Substituents: The ortho-difluoro arrangement in this compound is expected to have a significant impact on the molecule's conformation and electronic properties compared to other difluorobenzene isomers. researchgate.netmissouri.edu

Alkoxy Chain Length and Branching: As discussed in the context of liquid crystals, the length and structure of the alkoxy chain will play a crucial role in determining the material's phase behavior and physical properties. mdpi.comtandfonline.comresearchgate.nettandfonline.com

Introduction of Additional Functional Groups: The addition of other substituents to the benzene (B151609) ring could be used to fine-tune the molecule's properties for specific applications.

By systematically synthesizing and characterizing a library of related compounds, researchers can build a comprehensive understanding of the SPAR. This knowledge will be invaluable for the rational design of new molecules with tailored properties for a wide range of applications, from advanced materials to potentially bioactive compounds. The study of how fluorination impacts the activity of related compounds, such as in the development of potent RORγt inverse agonists or in the anti-proliferative activity of estratriene sulfamates, highlights the importance of such investigations. nih.govnih.gov

Q & A

Basic Question: What are the most reliable synthetic routes for 1,2-difluoro-3-(hexyloxy)benzene, and how can regioselectivity be controlled?

Category: Synthesis Methodology
Answer:
The synthesis typically involves two key steps: (1) etherification of 1,2-difluorobenzene derivatives with a hexyloxy group and (2) cross-coupling reactions to introduce functional groups. For regioselective etherification, a Friedel-Crafts alkylation or nucleophilic aromatic substitution (SNAr) can be employed under controlled conditions. For example, using potassium carbonate as a base in anhydrous DMF at 80°C promotes selective substitution at the meta-position relative to fluorine substituents . Advanced methods like palladium-catalyzed Suzuki-Miyaura coupling (e.g., coupling boronic acids with halogenated precursors) are effective for introducing aryl/alkyl groups while preserving fluorine substituents . To minimize side reactions, monitor reaction progress via TLC or GC-MS and optimize stoichiometry of reagents (e.g., 1.2:1 molar ratio of hexyl bromide to fluorinated precursor).

Basic Question: How should researchers characterize the electronic effects of fluorine and hexyloxy substituents on the benzene ring?

Category: Structural and Electronic Analysis
Answer:
Combined spectroscopic and computational methods are essential:

  • NMR Spectroscopy : ¹⁹F NMR quantifies electron-withdrawing effects of fluorine; chemical shifts around -110 to -120 ppm (vs. CFCl₃) indicate para-fluorine deshielding. ¹H NMR of the hexyloxy chain (δ ~3.8–4.2 ppm for OCH₂) reveals conformational flexibility .
  • DFT Calculations : Use Gaussian or ORCA to model charge distribution. Compare calculated electrostatic potential (ESP) surfaces with experimental NMR shifts to validate substituent effects .
  • X-ray Crystallography : Resolve crystal structures with SHELXL or SIR97 to assess bond lengths and angles, confirming steric/electronic interactions between substituents .

Advanced Question: How can conflicting reactivity data (e.g., unexpected electrophilic substitution sites) be resolved?

Category: Data Contradiction Analysis
Answer:
Discrepancies often arise from solvent polarity, temperature, or competing mechanistic pathways. To resolve:

Replicate experiments under varying conditions (e.g., polar vs. nonpolar solvents).

Perform kinetic isotope effect (KIE) studies to distinguish between SNAr and radical pathways.

Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates. For example, fluorine’s -I effect may dominate over hexyloxy’s +R effect in certain media, redirecting electrophiles to ortho/para positions .

Validate with computational transition-state modeling (e.g., Gaussian’s TS optimizer) to identify favored pathways .

Advanced Question: What experimental strategies mitigate challenges in purifying this compound derivatives?

Category: Experimental Design
Answer:
Purification hurdles include similar polarity of byproducts (e.g., di- or tri-substituted isomers) and low volatility. Strategies:

  • Column Chromatography : Use gradient elution (hexane:EtOAc 9:1 to 4:1) with silica gel. Add 1–2% triethylamine to suppress tailing caused by residual acidity.
  • Recrystallization : Optimize solvent pairs (e.g., toluene:hexane) for high-melting-point derivatives.
  • HPLC-Prep : Employ reverse-phase C18 columns with acetonitrile/water for polar analogs.
  • Distillation : Short-path distillation under reduced pressure (≤0.1 mmHg) for volatile intermediates .

Basic Question: How do fluorine substituents influence the compound’s stability under thermal or photolytic conditions?

Category: Reactivity and Stability
Answer:
Fluorine’s strong C-F bond enhances thermal stability but may increase photolytic sensitivity:

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures typically exceed 250°C. Compare with non-fluorinated analogs to quantify stability gains.
  • UV-Vis Spectroscopy : Monitor λmax shifts under UV exposure; fluorine’s electron-withdrawing nature can redshift absorption, accelerating photodegradation.
  • Accelerated Aging Studies : Store samples under UV light (254 nm) and track decomposition via GC-MS or ¹⁹F NMR .

Advanced Question: How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

Category: Data Validation
Answer:
Mismatches often stem from solvent effects or incomplete basis sets in calculations. Remedial steps:

Solvent Correction : Use COSMO-RS or SMD models in DFT to account for solvent polarity.

Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to identify dominant conformers influencing NMR shifts .

Benchmark Calculations : Compare multiple methods (e.g., B3LYP vs. M06-2X) to assess functional dependency.

Experimental Cross-Validation : Augment NMR with IR spectroscopy (e.g., C-F stretches at 1100–1200 cm⁻¹) .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Category: Laboratory Safety
Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
  • Waste Disposal : Halogenated waste containers for fluorine-containing byproducts; incineration for organic residues.
  • Emergency Measures : Neutralize spills with sodium bicarbonate; eye exposure requires 15-minute flushing with saline .

Advanced Question: How can the compound’s potential in supramolecular chemistry (e.g., host-guest systems) be explored?

Category: Application in Advanced Systems
Answer:
Leverage the hexyloxy chain’s flexibility and fluorine’s polarity:

  • Host-Guest Binding : Test inclusion complexes with cyclodextrins or calixarenes via isothermal titration calorimetry (ITC).
  • Crystal Engineering : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) and analyze packing motifs with Mercury software .
  • Dynamic Covalent Chemistry : Incorporate into macrocycles via Click reactions (e.g., CuAAC with azides) under pseudo-high-dilution conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.